4-((5-Oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-tetrazol-1-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-tetrazol-1-yl)methyl)benzonitrile is a complex organic compound featuring a tetrazole ring fused with a thiophene moiety and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-tetrazol-1-yl)methyl)benzonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tetrazole ring, followed by the introduction of the thiophene and benzonitrile groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-((5-Oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-tetrazol-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-((5-Oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-tetrazol-1-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, with unique properties.
Mechanism of Action
The mechanism of action of 4-((5-Oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-tetrazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives and thiophene-containing molecules, such as:
- 4-(4-((5-Oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-
Properties
Molecular Formula |
C13H9N5OS |
---|---|
Molecular Weight |
283.31 g/mol |
IUPAC Name |
4-[(5-oxo-4-thiophen-2-yltetrazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H9N5OS/c14-8-10-3-5-11(6-4-10)9-17-13(19)18(16-15-17)12-2-1-7-20-12/h1-7H,9H2 |
InChI Key |
NDIZHDIJZHOWEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)N2C(=O)N(N=N2)CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.